molecular formula C19H22N4O B2812426 6-cyclopropyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide CAS No. 2415564-53-1

6-cyclopropyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B2812426
CAS No.: 2415564-53-1
M. Wt: 322.412
InChI Key: CJYOPKALHWNHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the cyclopropyl group, and attachment of the tetrahydroisoquinoline moiety. Common reagents used in these reactions include cyclopropylamine, 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylamine, and various pyrimidine precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-cyclopropyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide is unique due to its specific combination of the cyclopropyl group, tetrahydroisoquinoline moiety, and pyrimidine ring.

Properties

IUPAC Name

6-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-19(18-11-17(15-5-6-15)21-13-22-18)20-8-10-23-9-7-14-3-1-2-4-16(14)12-23/h1-4,11,13,15H,5-10,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYOPKALHWNHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NCCN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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